molecular formula C19H14F2N2O2 B6547082 N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946224-20-0

N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547082
CAS No.: 946224-20-0
M. Wt: 340.3 g/mol
InChI Key: YCAJGGHBLMXROQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring dual 4-fluorophenyl substituents. The core structure includes a 6-oxo-1,6-dihydropyridine ring, with a carboxamide group at position 3 and a 4-fluorophenylmethyl group at position 1. This compound is hypothesized to exhibit biological activity related to protease inhibition, given structural similarities to Trypanosoma cruzi proteasome inhibitors described in recent literature . Its synthesis likely involves amide coupling reactions using reagents such as HATU and DIPEA in DMF, analogous to methods reported for related pyridazinone and pyridine derivatives .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-15-4-1-13(2-5-15)11-23-12-14(3-10-18(23)24)19(25)22-17-8-6-16(21)7-9-17/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAJGGHBLMXROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is distinguished by its dual 4-fluorophenyl groups. Key analogs and their substituent differences include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₅F₂N₂O₂ 341.34 N-(4-fluorophenyl), 1-[(4-fluorophenyl)methyl]
G843-0217 () C₂₁H₁₉FN₂O₄ 394.39 N-(2,4-dimethoxyphenyl), 1-[(4-fluorophenyl)methyl]
G843-0223 () C₂₀H₁₆ClFN₂O₂ 370.81 N-(5-chloro-2-methylphenyl), 1-[(4-fluorophenyl)methyl]
N-(4-Carbamoylphenyl)-1-[3-(trifluoromethyl)benzyl] analog () C₂₁H₁₆F₃N₃O₂ 399.37 N-(4-carbamoylphenyl), 1-[3-(trifluoromethyl)benzyl]
Compound 8 from C₂₃H₂₂N₃O₃ 388.45 N-(3-cyclopropylcarbamoylphenyl), 1-benzyl

Substituent Effects :

  • Fluorine vs.
  • Methoxy Groups (G843-0217) : Electron-donating methoxy groups may improve solubility but reduce membrane permeability compared to fluorine .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl analog () has higher logP due to the CF₃ group, while the target compound’s dual fluorine atoms balance lipophilicity and polarity .

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